

# FZD7 Overexpression in Solid Tumors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | F7H       |           |
| Cat. No.:            | B11437074 | Get Quote |

# An In-depth Analysis of Frizzled-7 as a Therapeutic Target in Oncology

For Immediate Release

Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, is increasingly recognized for its pivotal role in the initiation and progression of a wide range of solid tumors. Its overexpression is frequently correlated with aggressive tumor biology, including enhanced proliferation, invasion, metastasis, and the maintenance of cancer stem cell populations. This technical guide provides a comprehensive overview of FZD7's role in solid tumors, presenting quantitative expression data, detailed experimental protocols for its study, and a visual representation of its signaling networks, tailored for researchers, scientists, and drug development professionals.

## The Role of FZD7 in Cancer Pathophysiology

FZD7 is a seven-transmembrane domain receptor that, upon binding with its Wnt ligands, can activate both the canonical  $\beta$ -catenin-dependent and non-canonical  $\beta$ -catenin-independent signaling pathways.[1] In the context of cancer, the aberrant activation of these pathways due to FZD7 overexpression drives tumorigenesis.

The canonical Wnt/ $\beta$ -catenin pathway is a central driver of cell proliferation and survival. Overexpressed FZD7 leads to the stabilization and nuclear translocation of  $\beta$ -catenin, which



then acts as a transcriptional co-activator for genes involved in cell cycle progression and apoptosis inhibition.[1][2]

The non-canonical Wnt pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, are implicated in cell migration, invasion, and epithelial-to-mesenchymal transition (EMT), all critical processes for metastasis.[1] FZD7 has been shown to modulate these pathways, contributing to the metastatic potential of cancer cells.

## **Quantitative Expression of FZD7 in Solid Tumors**

The upregulation of FZD7 has been documented across a multitude of solid tumors at both the mRNA and protein levels. This section summarizes the quantitative data on FZD7 expression, providing a basis for its consideration as a biomarker and therapeutic target.

## **FZD7 mRNA Expression Levels in Solid Tumors**

The following table summarizes FZD7 mRNA overexpression in various solid tumors as reported in the literature, often comparing tumor tissue to adjacent non-cancerous tissue.



| Tumor Type                               | Method           | Fold<br>Change/Observatio<br>n                                                                               | Reference |
|------------------------------------------|------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Colorectal Cancer                        | Real-Time PCR    | Significantly higher in stage II, III, or IV tumors than in nontumor tissues.                                | [3]       |
| Hepatocellular<br>Carcinoma              | Real-Time RT-PCR | Upregulated in 60-<br>90% of human HCCs<br>and 35-60% of<br>surrounding pre-<br>neoplastic liver<br>tissues. | [4]       |
| Esophageal<br>Squamous Cell<br>Carcinoma | qPCR             | Frequently upregulated in all 10 ESCC cell lines compared to normal esophageal epithelial cells.             | [5]       |
| Gastric Cancer                           | Real-Time PCR    | mRNA levels of FZD7 are upregulated.                                                                         | [4]       |
| Lung Cancer                              | Real-Time PCR    | mRNA levels of FZD7 are upregulated.                                                                         | [4]       |
| Wilms' Tumor                             | Real-Time PCR    | mRNA levels of FZD7 are upregulated.                                                                         | [4]       |
| Melanoma                                 | Real-Time PCR    | mRNA levels of FZD7 are upregulated.                                                                         | [4]       |
| Pancreatic Cancer                        | Microarray       | Expression of Fzd7 was significantly higher in PDAC tissues compared with normal pancreatic tissues.         | [6]       |



|                         |        | FZD7 was strongly   |     |
|-------------------------|--------|---------------------|-----|
| Breast Cancer<br>(TNBC) | RT-PCR | positive in triple- | [7] |
|                         |        | negative breast     | [7] |
|                         |        | cancer cell lines.  |     |

## **FZD7 Protein Expression Levels in Solid Tumors**

Immunohistochemistry (IHC) is a key technique for assessing protein expression in tissue samples. The table below outlines FZD7 protein overexpression in various solid tumors.

| Tumor Type                               | Method       | Percentage of<br>Overexpression                                                        | Reference |
|------------------------------------------|--------------|----------------------------------------------------------------------------------------|-----------|
| Esophageal<br>Squamous Cell<br>Carcinoma | TMA-IHC      | 65.5% (165/252) of primary ESCCs showed strong or moderate membrane staining.          | [2][5]    |
| Ovarian Carcinoma                        | IHC          | Higher levels observed in ovarian carcinomas compared with normal ovarian tissues.     | [8]       |
| Glioma                                   | IHC          | Expression is significantly higher in tumor tissue than in adjacent non-tumor tissues. | [9]       |
| Colorectal Cancer                        | IHC          | Abundantly expressed in colon cancer tissues.                                          | [1]       |
| Hepatocellular<br>Carcinoma              | Western Blot | Protein levels were also increased in HCC tumor tissues.                               |           |



## **FZD7 Signaling Pathways in Cancer**

To visually represent the complex signaling networks involving FZD7, the following diagrams have been generated using Graphviz (DOT language).



Click to download full resolution via product page

Canonical Wnt/β-catenin signaling pathway initiated by FZD7.





Click to download full resolution via product page

Non-canonical Wnt/PCP signaling pathway involving FZD7.

# **Experimental Protocols for Studying FZD7**

This section provides detailed methodologies for key experiments used to investigate the role of FZD7 in solid tumors.



# Immunohistochemistry (IHC) for FZD7 Protein Expression

Objective: To detect and localize FZD7 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

#### Materials:

- FFPE tumor tissue sections (5 μm)
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit Polyclonal anti-FZD7 (e.g., Abcam ab64636, Proteintech 16974-1-AP)[10]
- HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin for counterstaining
- Mounting medium

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
  - Rinse with distilled water.



## • Antigen Retrieval:

- Immerse slides in pre-heated antigen retrieval solution.
- Heat in a microwave, pressure cooker, or water bath according to manufacturer's recommendations (e.g., 95°C for 20 minutes).
- Allow slides to cool to room temperature.

## Peroxidase Blocking:

- Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Rinse with PBS.

## Blocking:

- Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary anti-FZD7 antibody in blocking buffer (e.g., 1:250 to 1:1600, optimization required).[10]
  - Incubate slides with the diluted primary antibody overnight at 4°C.
- Secondary Antibody Incubation:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

#### Detection:

- Rinse slides with PBS (3 x 5 minutes).
- Apply DAB substrate and incubate until a brown color develops.



- Rinse with distilled water to stop the reaction.
- · Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - Rinse with water.
  - Dehydrate through an ethanol series and clear in xylene.
  - Mount with a coverslip using mounting medium.

# Quantitative Real-Time PCR (qPCR) for FZD7 mRNA Expression

Objective: To quantify the relative expression level of FZD7 mRNA in tumor samples or cell lines.

#### Materials:

- Total RNA extracted from samples
- Reverse transcriptase kit for cDNA synthesis
- qPCR master mix (e.g., SYBR Green)
- Forward and reverse primers for FZD7 and a reference gene (e.g., GAPDH, β-actin)
- qPCR instrument

- RNA Extraction:
  - Extract total RNA from cells or tissues using a suitable kit or Trizol reagent.
  - Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis:



- Synthesize cDNA from 1-2 μg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
- qPCR Reaction Setup:
  - Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration 100-500 nM), and cDNA template.
  - Set up reactions in triplicate for each sample and gene.
  - Include no-template controls (NTC) to check for contamination.
- · qPCR Cycling:
  - Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension). Annealing temperature should be optimized for the specific primer set.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for FZD7 and the reference gene.
  - Calculate the relative expression of FZD7 using the  $\Delta\Delta$ Ct method.

## **Western Blotting for FZD7 Protein Detection**

Objective: To detect and quantify FZD7 protein in cell or tissue lysates.

### Materials:

- Cell or tissue lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit Polyclonal anti-FZD7 (e.g., Abcam ab64636, Proteintech 16974-1-AP)[10]
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

- Protein Extraction and Quantification:
  - Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-40 μg of protein per sample by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-FZD7 antibody (e.g., 1:500-1:2000 dilution)
     overnight at 4°C.[10]
  - Wash the membrane with TBST (3 x 10 minutes).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST (3 x 10 minutes).



- Apply chemiluminescent substrate and visualize the bands using an imaging system.
- A loading control (e.g., β-actin, GAPDH) should be probed on the same membrane to ensure equal loading.

## siRNA-mediated Knockdown of FZD7

Objective: To specifically reduce the expression of FZD7 in cancer cells to study its function.

#### Materials:

- Cancer cell line of interest
- Validated siRNA targeting FZD7 (e.g., sequence: ggctacgtccaggagcgcacc)[8]
- Non-targeting control siRNA
- Transfection reagent (e.g., Lipofectamine)
- · Opti-MEM or other serum-free medium

- Cell Seeding:
  - Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
- Transfection:
  - Prepare siRNA-lipid complexes by diluting the FZD7 siRNA or control siRNA and the transfection reagent separately in serum-free medium.
  - Combine the diluted siRNA and transfection reagent and incubate for 20-30 minutes at room temperature to allow complex formation.
  - Add the complexes to the cells in fresh serum-free medium.
- Incubation and Analysis:



- Incubate the cells for 4-6 hours, then replace the medium with complete growth medium.
- Harvest the cells 48-72 hours post-transfection to assess knockdown efficiency by qPCR and/or Western blotting.
- Perform functional assays (e.g., proliferation, migration, invasion) on the knockdown cells.

## **FZD7 Overexpression**

Objective: To ectopically express FZD7 in cancer cells to study its gain-of-function effects.

#### Materials:

- Cancer cell line with low endogenous FZD7 expression
- FZD7 expression plasmid (e.g., pcDNA3.1-FZD7)
- Empty vector control plasmid
- Transfection reagent

- Transfection:
  - Follow a similar transfection protocol as for siRNA, but using the FZD7 expression plasmid or empty vector.
- Selection of Stable Clones (Optional):
  - If generating a stable cell line, co-transfect with a plasmid containing a selection marker (e.g., neomycin resistance).
  - 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418).
  - Isolate and expand resistant colonies.
- Analysis:



- Confirm FZD7 overexpression by qPCR and Western blotting.
- Perform functional assays to assess the effects of FZD7 overexpression.

# **Mandatory Visualizations: Experimental Workflows**

The following diagrams illustrate the workflows for key experimental procedures.





Click to download full resolution via product page

Immunohistochemistry (IHC) workflow for FZD7 detection.





Click to download full resolution via product page

Workflow for siRNA-mediated knockdown of FZD7.

## Conclusion

The consistent overexpression of FZD7 across a variety of solid tumors, coupled with its integral role in driving cancer-associated signaling pathways, positions it as a highly attractive target for novel cancer therapies. The data and protocols presented in this guide are intended to facilitate further research into the biology of FZD7 and to aid in the development of targeted therapeutic strategies. The continued investigation into FZD7 holds significant promise for improving the treatment landscape for patients with a range of solid malignancies.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frizzled7 as an emerging target for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of Wnt-Frizzled interactions by multiplex CRISPR targeting of receptor gene families PMC [pmc.ncbi.nlm.nih.gov]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Fzd7/Wnt7b signaling contributes to stemness and chemoresistance in pancreatic cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frizzled 7 Expression Is Positively Regulated by SIRT1 and β-Catenin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frizzled 7 antibody (16974-1-AP) | Proteintech [ptglab.com]
- To cite this document: BenchChem. [FZD7 Overexpression in Solid Tumors: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11437074#fzd7-overexpression-in-solid-tumors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com